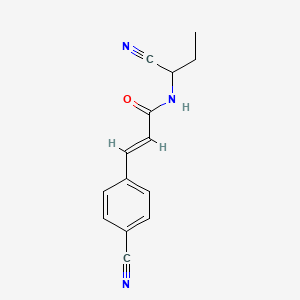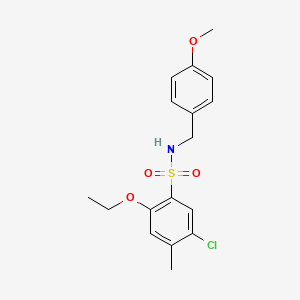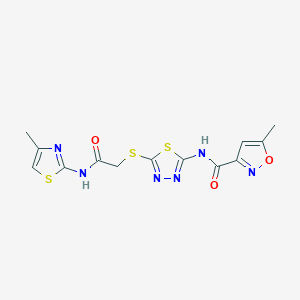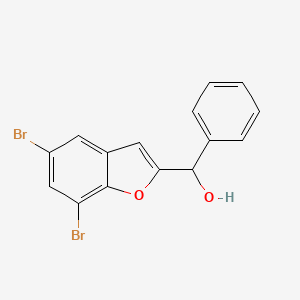
3-Bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a pyrazole derivative that has a bromine atom, a methyl group, and a carboxylic acid functional group attached to its pyrazole ring.
Applications De Recherche Scientifique
3-Bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylic acid has been used in various scientific research applications, including medicinal chemistry, drug discovery, and organic synthesis. This compound has been found to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the development of new drugs. It has also been used as a building block in the synthesis of various biologically active compounds.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylic acid is not fully understood. However, it has been reported to inhibit certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine in the central nervous system. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that plays a critical role in cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylic acid have been studied extensively. This compound has been found to exhibit potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, leading to an increase in the levels of acetylcholine in the central nervous system. This increase in acetylcholine levels has been associated with improved cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylic acid in lab experiments is its potent inhibitory activity against certain enzymes, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored.
Orientations Futures
There are several future directions for the research on 3-Bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylic acid. One of the potential areas of research is the development of new drugs based on the inhibitory activity of this compound against certain enzymes. Another area of research is the synthesis of new derivatives of this compound with improved potency and selectivity. Additionally, the potential toxicity of this compound needs to be further investigated to ensure its safety for use in humans.
Méthodes De Synthèse
The synthesis of 3-Bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylic acid involves the reaction of 3-bromo-5-methylpyrazole with chloroacetyl chloride in the presence of triethylamine. The resulting product is then hydrolyzed using sodium hydroxide to yield 3-Bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylic acid. This method has been reported in the literature by various researchers and has been found to be efficient and reliable.
Propriétés
IUPAC Name |
3-bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-4(2)11-5(3)6(8(12)13)7(9)10-11/h4H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILBMBUVNMIQRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-N-isopentyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2667806.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2667807.png)



![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide](/img/structure/B2667814.png)


![5-bromo-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2667819.png)

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2667824.png)


